![molecular formula C6H11ClS B14623868 {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane CAS No. 56988-06-8](/img/structure/B14623868.png)
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane is an organic compound with the molecular formula C6H11ClS It features a cyclopropane ring substituted with a sulfanyl group and a chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane typically involves the reaction of cyclopropylmethyl chloride with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chloride ion from the cyclopropylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Azides, nitriles, and other substituted derivatives.
Applications De Recherche Scientifique
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The chloroethyl group can undergo substitution reactions, introducing new functional groups that alter the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl chloride: Similar structure but lacks the sulfanyl group.
2-Chloroethanethiol: Contains the chloroethyl and sulfanyl groups but lacks the cyclopropane ring.
Cyclopropylmethyl sulfide: Contains the cyclopropane ring and sulfanyl group but lacks the chloroethyl group.
Uniqueness
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane is unique due to the combination of its cyclopropane ring, sulfanyl group, and chloroethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
56988-06-8 |
|---|---|
Formule moléculaire |
C6H11ClS |
Poids moléculaire |
150.67 g/mol |
Nom IUPAC |
2-chloroethylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C6H11ClS/c7-3-4-8-5-6-1-2-6/h6H,1-5H2 |
Clé InChI |
DJGLUNWCBBXKDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


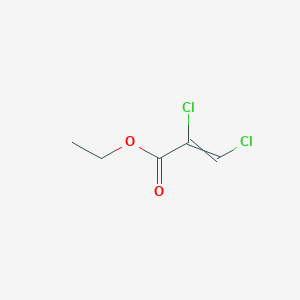
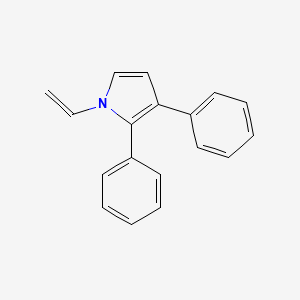

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
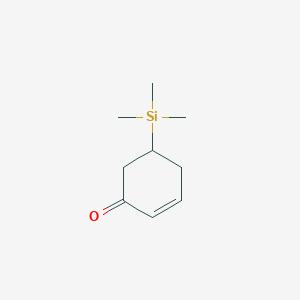

![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
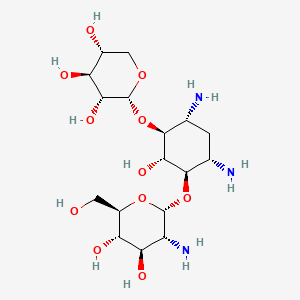
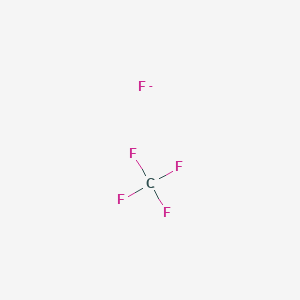
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
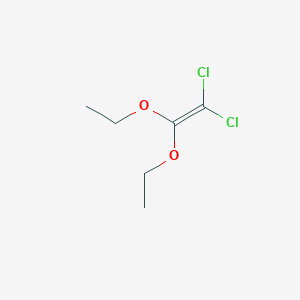
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
